molecular formula C27H27ClN2O6 B13708861 6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride

6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride

Cat. No.: B13708861
M. Wt: 511.0 g/mol
InChI Key: BHBCBUGWIUDCSL-UHFFFAOYSA-N
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Description

FAM amine, 6-isomer, also known as N-(6-aminohexyl)-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide, is a fluorescent dye derived from fluorescein. It is widely used in the biomedical industry for labeling nucleotides, proteins, and antibodies. This compound is particularly valuable in techniques such as fluorescence in situ hybridization (FISH) and immunohistochemistry (IHC), which are essential for studying gene expression and protein localization.

Preparation Methods

FAM amine, 6-isomer, can be synthesized through various methods. One common approach involves the modification of fluorescein derivatives. The amine group in FAM amine, 6-isomer, allows it to react with electrophiles such as activated esters. Additionally, the amine can be conjugated to carbonyl compounds (aldehydes and ketones) by reductive amination . Industrial production methods often involve the use of high-purity reactive succinimidyl esters of fluorescein dyes, which are then purified through efficient cartridge purification techniques .

Chemical Reactions Analysis

FAM amine, 6-isomer, undergoes several types of chemical reactions:

    Substitution Reactions: The amine group can react with electrophiles like activated esters.

    Reductive Amination: The amine can be conjugated to carbonyl compounds (aldehydes and ketones) through reductive amination.

    Transamination: The compound can modify biomolecules through enzymatic transamination

Common reagents used in these reactions include activated esters, aldehydes, and ketones. The major products formed from these reactions are conjugated biomolecules, such as labeled nucleotides and proteins .

Scientific Research Applications

FAM amine, 6-isomer, has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent probe for labeling biomolecules.

    Biology: It is employed in techniques like FISH and IHC to study gene expression and protein localization.

    Medicine: It is used in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.

    Industry: It is utilized in the production of fluorescently labeled oligonucleotides and nucleic acids for various applications .

Mechanism of Action

The mechanism of action of FAM amine, 6-isomer, involves its ability to modify biomolecules through enzymatic transamination and its reactivity with electrophiles. The addition of the amine group makes the compound more reactive with carboxylic acids, activated NHS esters, and other carbonyl groups. This allows it to form stable conjugates with biomolecules, which can then be detected and visualized using fluorescence techniques .

Comparison with Similar Compounds

FAM amine, 6-isomer, is unique due to its high fluorescence quantum yield and its ability to form stable conjugates with biomolecules. Similar compounds include:

    5-FAM (5-carboxyfluorescein): Another isomer of fluorescein used for similar applications.

    6-FAM (6-carboxyfluorescein): A single isomer of carboxyfluorescein used in sequencing and labeling nucleotides.

    FITC (fluorescein isothiocyanate): A commonly used fluorescent dye for labeling proteins, though it has lower stability compared to FAM derivatives .

FAM amine, 6-isomer, stands out due to its superior stability and reactivity, making it a preferred choice for many applications in scientific research and industry.

Properties

Molecular Formula

C27H27ClN2O6

Molecular Weight

511.0 g/mol

IUPAC Name

6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride

InChI

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H

InChI Key

BHBCBUGWIUDCSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-]

Origin of Product

United States

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